Ceftiolene

Übersicht

Beschreibung

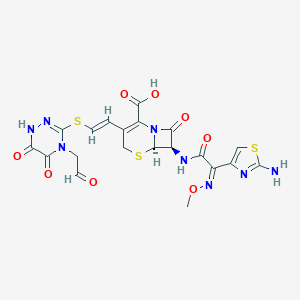

Ceftiofur ist ein Cephalosporin-Antibiotikum der dritten Generation, das erstmals 1987 beschrieben wurde. Es wird hauptsächlich in der Veterinärmedizin eingesetzt und ist wirksam gegen ein breites Spektrum von grampositiven und gramnegativen Bakterien. Ceftiofur wird unter verschiedenen Markennamen vertrieben, darunter Excenel, Naxcel und Excede .

Vorbereitungsmethoden

Ceftiofur kann nach verschiedenen Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Herstellung von Ceftiofurhydrochlorid durch Zugabe von Ceftiofurhydrochlorid als pharmazeutischen Rohstoff zu einem zusammengesetzten Lösungsmittel, Rühren zur Erzielung einer Mischsuspension und anschließende Zugabe eines Suspensionsmittels zu einem Injektionslösungsmittel. Die Lösung wird dann gekühlt, vermischt und sterilisiert, um das Endprodukt zu erhalten . Ein weiteres Verfahren beinhaltet die Herstellung einer Ceftiofur-Injektion durch Mischen von Ceftiofur mit einem alkoholischen Lösungsmittel .

Analyse Chemischer Reaktionen

Ceftiofur unterliegt verschiedenen chemischen Reaktionen, einschließlich der Hydrolyse durch Beta-Lactamase, gegen die es resistent ist. Es unterliegt auch Oxidations- und Reduktionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind 1,4-Dithioerythritol zur Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Desfuroylceftiofur, das ebenfalls antibiotische Aktivität besitzt .

Wissenschaftliche Forschungsanwendungen

Ceftiofur hat zahlreiche Anwendungen in der wissenschaftlichen Forschung. Es wird in der Veterinärmedizin häufig zur Behandlung von bakteriellen Infektionen bei Tieren eingesetzt, darunter Atemwegsinfektionen bei Rindern und Schweinen . Es wird auch in der Forschung verwendet, um die Prävalenz und Persistenz von Ceftiofur-resistenten Escherichia coli in Geflügel und die Auswirkungen der Ceftiofur-Verabreichung auf die Prävalenz und Antibiotikaresistenz von Campylobacter spp. bei Rindern zu untersuchen.

Wirkmechanismus

Ceftiofur übt seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese aus. Es bindet an Penicillin-bindende Proteine (PBPs), die sich auf der inneren Membran der bakteriellen Zellwand befinden, und hemmt den letzten Transpeptidierungsschritt der Peptidoglycansynthese. Diese Hemmung verhindert die Vernetzung von Peptidoglykanketten, was zu einer Schwächung und schließlich zum Bruch der bakteriellen Zellwand führt .

Vergleich Mit ähnlichen Verbindungen

Ceftiofur ähnelt anderen Cephalosporinen der dritten Generation, wie Ceftriaxon und Cefquinom. Es ist einzigartig in seiner Anwendung, die hauptsächlich in der Veterinärmedizin liegt, und seiner Resistenz gegenüber Beta-Lactamase . Andere ähnliche Verbindungen umfassen Florfenicol und Tilmicosin, die ebenfalls in der Veterinärmedizin eingesetzt werden, aber unterschiedliche Wirkmechanismen und Wirkungsspektren haben .

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXAHFZIHLTPFR-JLRJEBFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N8O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024597 | |

| Record name | Cefatiolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77360-52-2 | |

| Record name | Ceftiolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77360-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftiolene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefatiolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTIOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ceftiolene exert its antibacterial effect? What happens within the bacteria after it interacts with this compound?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria [, ]. PBPs are enzymes crucial for peptidoglycan synthesis, a mesh-like layer that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound disrupts peptidoglycan synthesis, ultimately leading to bacterial cell lysis and death [].

Q2: The research mentions that this compound shows strong bacteriolytic activity. How does this compare to other cephalosporins?

A2: Studies comparing this compound to other cephalosporins, such as Cefotaxime and Ceftriaxone, found that its bacteriolytic activity against Gram-negative bacteria was comparable to Ceftriaxone and significantly better than other third-generation cephalosporins tested []. This strong lytic activity could be advantageous in quickly clearing infections.

Q3: How does the chemical structure of this compound relate to its detection and classification?

A3: this compound, containing the 2-aminothiazolyl-4-yl-2-alkoxyiminoacetamido substituent, shares a specific structural feature with other β-lactam antibiotics like Cefotaxime and Ceftazidime []. This shared structure allows for a unique colorimetric detection method. When reacted with sodium nitrite under acidic conditions, these antibiotics produce a distinct purple or cherry-red color, enabling their identification and even quantification [].

Q4: The studies mention using radioactive diaminopimelic acid (DAP) incorporation to understand this compound's action. What does this reveal about its mechanism?

A4: Researchers used radiolabeled DAP, a key component of peptidoglycan, to investigate the impact of this compound on bacterial cell wall synthesis []. They measured the concentration of this compound needed to inhibit DAP incorporation by 90% (CII 90) in various bacterial strains. Interestingly, the CII 90 varied significantly from the minimum inhibitory concentration (MIC), suggesting that this compound's effects on cell wall synthesis and its overall growth inhibition might not be directly proportional []. This highlights the complexity of antibiotic action beyond simple MIC measurements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)

![5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate](/img/structure/B124530.png)

![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B124538.png)